molecular formula C30[13C]4H66O4 B1164206 9-PAHSA 13C4

9-PAHSA 13C4

Katalognummer B1164206
Molekulargewicht: 542.9
InChI-Schlüssel: MHQWHZLXDBVXML-CGRMNBRFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Branched fatty acid esters of hydroxy fatty acids (FAHFAs) are newly identified endogenous lipids regulated by fasting and high-fat feeding and associated with insulin sensitivity. Structurally, these esters are comprised of a C-16 or C-18 fatty acid (e.g., palmitoleic, palmitic, oleic, or stearic acid) linked to a hydroxylated C-16 or C-18 lipid. 9-PAHSA is a FAHFA in which palmitic acid is esterified to 9-hydroxy stearic acid. PAHSAs are the most abundant forms of FAHFA in serum as well as white and brown adipose tissues of glucose tolerant AG4OX mice, which overexpress Glut4 specifically in adipose tissue. 9-PAHSA is the predominant isomer of PAHSA in wild type and AG4OX mice. It is found in humans and is reduced in the serum and adipose tissues of insulin-resistant humans. 9-PAHSA improves glucose tolerance, stimulates insulin secretion, and has anti-inflammatory effects in mice. 9-PAHSA 13C4 is an isotopically enriched form of this polyunsaturated fatty acid with carbon-13 occurring at positions 1, 2, 3, and 4. It is intended for use as an internal standard for the quantification of 9-PAHSA by NMR or GC- or LC-mass spectrometry.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Complications in Diabetes

9-PAHSA has shown promise in improving cardiovascular complications in diabetic mice. Research indicates that it can ameliorate carotid vascular calcification, promote autophagic flux, and reduce myocardial hypertrophy. This is particularly significant for patients with type 2 diabetes mellitus, where 9-PAHSA levels are notably lower compared to non-diabetic subjects (Wang et al., 2021).

Cognitive Dysfunction in Diabetes

9-PAHSA may also have beneficial effects on diabetic cognitive impairments. It has been observed to mildly prevent deficits in spatial working memory and reverse preference bias in diabetic mice. This suggests a potential role in combating cognitive dysfunction associated with diabetes, possibly through the modulation of REST/NRSF and BDNF expression in the frontal cortex (Wen et al., 2020).

Metabolic Effects in Adipose Tissue

Studies have shown that 9-PAHSA can impact lipid metabolism in adipose tissue, particularly under cold exposure conditions in mice. It appears to stimulate triacylglycerol/fatty acid cycling, affecting lipogenesis and lipolysis. This reveals a potential application in metabolic disorders and obesity management (Paluchová et al., 2019).

Stereochemistry and Metabolic Regulation

The stereochemistry of 9-PAHSA, specifically the R- and S- isomers, has been studied for its relevance in metabolic regulation. The stereochemistry is crucial for understanding the production and degradation pathways of PAHSAs, as well as their biological activities in vivo. This research is vital for the development of targeted therapies using PAHSAs (Nelson et al., 2017).

Potential in Diabetes Treatment

In vitro models have explored the role of 9-PAHSA in regulating proliferation, viability, and secretion in pancreatic pseudoislets, pointing towards its potential as a therapeutic agent in diabetes treatment. This research highlights the possibility of using 9-PAHSA in managing diabetes mellitus (Sokołowska et al., 2022).

Insulin Sensitizing Effects in Obesity

Research indicates that 9-PAHSA might have insulin-sensitizing effects in obese mice, improving basal metabolism and insulin sensitivity. This finding is especially relevant for obese individuals with lower insulin sensitivity, suggesting a potential therapeutic role of 9-PAHSA in managing obesity-related metabolic disorders (Benlebna et al., 2020).

Eigenschaften

Produktname

9-PAHSA 13C4

Molekularformel

C30[13C]4H66O4

Molekulargewicht

542.9

InChI

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/i23+1,27+1,31+1,34+1

InChI-Schlüssel

MHQWHZLXDBVXML-CGRMNBRFSA-N

SMILES

OC(CCCCCCCC(O[13C]([13CH2][13CH2][13CH2]CCCCCCCCCCCC)=O)CCCCCCCCC)=O

Synonyme

9-​[(1-​oxohexadecyl-1,2,3,4-13C4)oxy]-​octadecanoic acid

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-PAHSA 13C4
Reactant of Route 2
Reactant of Route 2
9-PAHSA 13C4
Reactant of Route 3
9-PAHSA 13C4
Reactant of Route 4
9-PAHSA 13C4
Reactant of Route 5
Reactant of Route 5
9-PAHSA 13C4
Reactant of Route 6
9-PAHSA 13C4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.